molecular formula C18H20N2OS B15035144 4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B15035144
M. Wt: 312.4 g/mol
InChI Key: ZGUXMTRKTNNXSE-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a tert-butylphenoxy group at the 4-position and two methyl groups at the 5 and 6 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a thieno[2,3-d]pyrimidine intermediate, which is then subjected to further functionalization to introduce the tert-butylphenoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the process. The choice of solvents, reaction temperatures, and purification methods are critical factors in scaling up the production for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can result in a variety of functionalized thienopyrimidines.

Scientific Research Applications

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxy-5,6-dimethylthieno[2,3-d]pyrimidine
  • 4-(4-Methylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine
  • 4-(4-Chlorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

Uniqueness

4-(4-Tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of the tert-butylphenoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H20N2OS/c1-11-12(2)22-17-15(11)16(19-10-20-17)21-14-8-6-13(7-9-14)18(3,4)5/h6-10H,1-5H3

InChI Key

ZGUXMTRKTNNXSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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